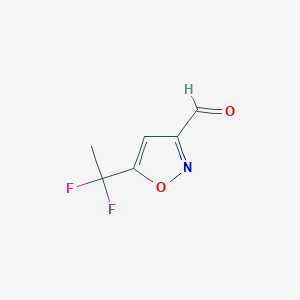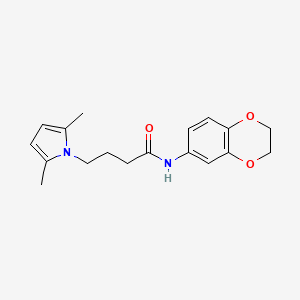![molecular formula C15H18BrN3O2 B2643978 Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate CAS No. 1273566-14-5](/img/structure/B2643978.png)
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromine-substituted imidazo[1,5-a]pyridine ring, and an azetidine-1-carboxylate moiety.
Preparation Methods
The synthesis of tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the imidazo[1,5-a]pyridine core. One common method involves the copper-catalyzed cyclization of haloalkynes and amino-pyridines . The azetidine-1-carboxylate moiety is then introduced through a series of reactions, including nucleophilic substitution and esterification. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the imidazo[1,5-a]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products: These reactions yield various derivatives, including hydroxylated, aminated, and thiolated products, which can be further explored for their biological activities.
Scientific Research Applications
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and signaling pathways.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing cellular functions . This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparison with Similar Compounds
Tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate: This compound has a similar structure but with a bromine atom at a different position on the imidazo[1,5-a]pyridine ring.
Tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate: This compound lacks the bromine substitution and has a simpler structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, which distinguishes it from other related compounds.
Properties
IUPAC Name |
tert-butyl 3-(7-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)19-7-10(8-19)13-12-6-11(16)4-5-18(12)9-17-13/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGJWFQCMAYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C3C=C(C=CN3C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
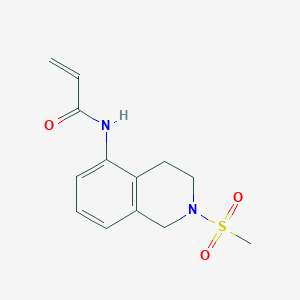
![(1alpha,5alpha)-4alpha-Bromo-3beta-hydroxybicyclo[3.2.0]heptan-7-one](/img/structure/B2643897.png)
![9-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2643899.png)
![2-Chloro-4-{2-[6-chloro-5-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]ethenyl}phenol](/img/structure/B2643901.png)
![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)
![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]-9,10-dihydroanthracene-2-carboxamide](/img/structure/B2643903.png)
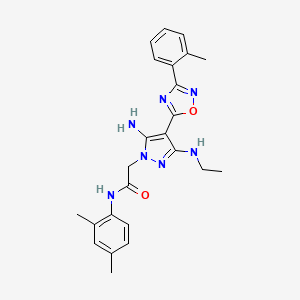
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B2643906.png)
![N-phenyl-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2643911.png)
![N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2643912.png)
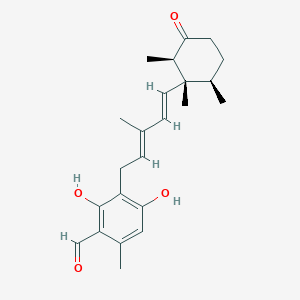
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)
